Diethyl (2,2-dimethoxyethyl)phosphonate
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Description
Diethyl (2,2-dimethoxyethyl)phosphonate is a useful research compound. Its molecular formula is C8H19O5P and its molecular weight is 226.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Diethyl (2,2-dimethoxyethyl)phosphonate is an organophosphorus compound It has been used as a stable proton transfer reagent for kinetic studies of proton-transfer reactions in organic solvents .
Mode of Action
The mode of action of this compound involves its role as a proton transfer reagent . It interacts with its targets by facilitating proton-transfer reactions, which are fundamental to many chemical and biological processes.
Pharmacokinetics
It is known that the compound is a colorless liquid that is soluble in organic solvents , which may influence its absorption and distribution.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and nature of such solvents in the environment could impact its action and efficacy.
Properties
IUPAC Name |
2-diethoxyphosphoryl-1,1-dimethoxyethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O5P/c1-5-12-14(9,13-6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMORGWRBGODJMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(OC)OC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390625 |
Source
|
Record name | Diethyl (2,2-dimethoxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17053-13-3 |
Source
|
Record name | Diethyl (2,2-dimethoxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of acid-catalyzed hydrolysis for Diethyl 2,2-dimethoxyethylphosphonate?
A1: Research suggests that Diethyl 2,2-dimethoxyethylphosphonate undergoes acid-catalyzed hydrolysis via an A-1 mechanism [, ]. This conclusion is supported by several experimental observations:
- Kinetic Studies: Plots of log k1 (rate constant) against H0 (Hammett acidity function) show a linear relationship with a slope close to 1, indicating a unimolecular rate-determining step involving the protonated substrate [].
- Solvent Isotope Effect: The deuterium solvent isotope effect (kD/kH) is significant (2.8 in 1M sulfuric acid at 30°C) [], suggesting proton transfer is involved in the rate-determining step.
- Activation Parameters: Low activation energy (15-17 kcal/mol) and negative activation entropy (-25 to -27 cal/mol K) values [] are consistent with a unimolecular transition state characteristic of an A-1 mechanism.
Q2: How does the structure of Diethyl 2,2-dimethoxyethylphosphonate influence its reactivity in acid-catalyzed hydrolysis compared to cyclic phosphonated acetals?
A2: While Diethyl 2,2-dimethoxyethylphosphonate follows an A-1 hydrolysis mechanism, cyclic phosphonated acetals like 2-diethylphosphonomethyl-1,3-dioxolan and 2-diethylphosphonomethyl-1,3-dioxan exhibit kinetic behavior suggesting a different pathway, potentially an A-SE2 mechanism []. This difference likely stems from the cyclic structure of the latter, which could:
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